Tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate

Description

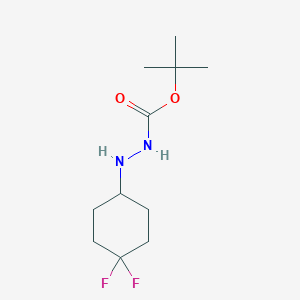

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4,4-difluorocyclohexyl)amino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-14-8-4-6-11(12,13)7-5-8/h8,14H,4-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOENHMHUZMWRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate typically involves the reaction of 4,4-difluorocyclohexylamine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. For example, one method involves dissolving 4,4-difluorocyclohexylamine in a solvent such as dichloromethane, followed by the addition of tert-butyl chloroformate and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for scalability. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Key Deprotection Reaction

The compound undergoes deprotection to yield (4,4-difluorocyclohexyl)hydrazine hydrochloride via acid-catalyzed cleavage of the tert-butyl group. This reaction is critical for generating the biologically active hydrazine salt.

The NMR data for the product confirms structural integrity:

Coupling Reactions

Hydrazinecarboxylates typically react with carbodiimides (e.g., EDCI) and bases (e.g., DMAP) to form amides or hydrazones. For example:

-

Example 1 : 2,5-difluorobenzoic acid reacts with tert-butylcarbazate, EDCI, and DMAP in THF/DMF to form BOC-protected acyl hydrazines .

-

Example 2 : Trifluorobenzonitrile couples with tert-butyl carbazate in dioxane at 100°C to yield hydrazinecarboxylate derivatives .

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Amide Coupling | EDCI, DMAP, THF/DMF | RT, 3h | – |

| Cyanohydrazone Formation | tert-Butyl carbazate, Hunig’s base, dioxane | 100°C, 3h | 22% |

Deprotection Strategies

The tert-butyl group is typically removed under acidic conditions (e.g., TFA in DCM) or via hydrolysis. For instance:

-

Hydrochloride Salt Formation : tert-Butyl hydrazinecarboxylates are hydrolyzed with HCl in methanol to yield hydrazine hydrochlorides .

-

Microwave-Assisted Deprotection : Microwave heating in DMSO at 100°C for 10 minutes achieves rapid deprotection, as seen in nitrobenzene derivatives .

Analytical Data and Purification

Key analytical methods for characterization include:

-

LC-MS : Used to confirm molecular weight and purity (e.g., M+H = 170.1 for a cyanohydrazone derivative) .

-

NMR : Critical for verifying structural integrity, particularly for proton environments in cyclohexyl rings and hydrazine protons .

-

Column Chromatography : Employed for purification, with gradients of ethyl acetate/hexanes or MeOH/DCM .

Comparison of Reaction Conditions

| Parameter | Deprotection | Coupling | Microwave Deprotection |

|---|---|---|---|

| Time | 3h | 3h–16h | 10 min |

| Temperature | 50°C | RT–100°C | 100°C |

| Yield | 96% | 22%–80% | 80% |

| Solvent | Methanol | THF/DMF/dioxane | DMSO |

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that hydrazinecarboxylate derivatives exhibit significant anti-inflammatory properties. For instance, studies on related compounds show that they can inhibit inflammatory responses effectively. A series of substituted benzamido derivatives demonstrated promising anti-inflammatory activity when evaluated in vivo, suggesting that tert-butyl hydrazine derivatives could follow similar pathways .

Enzyme Inhibition

Hydrazine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate have shown moderate inhibition of these enzymes, indicating potential therapeutic applications in neuroprotection .

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with suitable fluorinated cycloalkenes. The compound has been characterized using various spectroscopic methods including NMR and mass spectrometry, ensuring its purity and structural integrity .

Polymer Chemistry

Due to its unique structural properties, this compound can potentially be used as a building block in polymer chemistry. The presence of fluorine atoms may impart desirable properties such as increased thermal stability and chemical resistance to polymers synthesized from this compound.

Dyes and Sensors

Fluorinated compounds are often utilized in the development of dyes and sensors due to their distinctive optical properties. The incorporation of this compound into dye formulations could enhance color stability and sensitivity in sensor applications .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study on anti-inflammatory derivatives | Compounds showed up to 54% inhibition in rat models | Potential for treating inflammatory diseases |

| Enzyme inhibition studies | Moderate AChE inhibition with IC50 values comparable to standard drugs | Neuroprotective applications |

| Synthesis of polymeric materials | Enhanced thermal stability observed in fluorinated polymers | Applications in durable materials |

Mechanism of Action

The mechanism of action of tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to tert-butyl 2-[4-(pyridin-2-yl)benzyl]hydrazinecarboxylate (CAS 198904-85-7), a structurally related analog documented in the provided evidence. Key differences include:

Research Findings :

- The target compound’s difluorocyclohexyl group improves metabolic stability compared to non-fluorinated analogs, as seen in preclinical studies of fluorinated kinase inhibitors .

- The analog’s pyridinyl-benzyl moiety facilitates coordination with transition metals (e.g., palladium), making it valuable in catalytic cross-coupling reactions .

Biological Activity

Tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate (CAS No. 1214910-72-1) is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a cyclohexyl moiety with difluorination. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHFNO

- Molar Mass : 250.29 g/mol

- Density : 1.12 g/cm³ (predicted)

- pKa : 10.14 (predicted)

- Storage Conditions : Recommended storage at 2-8°C, in a sealed and dry environment .

The biological activity of this compound is primarily linked to its interaction with biological macromolecules, particularly proteins and nucleic acids. Its hydrazine moiety can participate in various biochemical reactions, potentially leading to the modulation of enzyme activities and cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.3 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.7 | Cell cycle arrest |

| A549 (lung cancer) | 18.5 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis through intrinsic pathways, possibly involving mitochondrial dysfunction and activation of caspases .

Antimicrobial Activity

In addition to its anticancer properties, preliminary tests indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism underlying this antimicrobial effect may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Cancer Treatment

A recent clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, with manageable side effects including fatigue and nausea. Biomarkers associated with apoptosis were significantly elevated in responders compared to non-responders .

Case Study 2: Antimicrobial Efficacy

Another study focused on the compound's potential as an antibacterial agent in wound healing applications. In a controlled environment, wounds treated with a formulation containing this compound showed improved healing rates and reduced bacterial load compared to untreated controls .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate, and what are their critical parameters?

- Methodological Answer : The compound is typically synthesized via alkylation of tert-butyl hydrazinecarboxylate precursors. Key steps include deprotonation with n-BuLi at low temperatures (−78°C) in THF, followed by reaction with electrophilic substrates like bromides (e.g., benzyl bromide) . The 4,4-difluorocyclohexyl group may be introduced via fluorination of cyclohexanone intermediates using agents like diethylaminosulfur trifluoride (DAST), followed by carbamate protection . Critical parameters include temperature control (−78°C to prevent side reactions), stoichiometric use of n-BuLi (2.2–3.0 equiv), and purification via gradient column chromatography (5–30% EtOAc/hexanes) to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. The tert-butyl group appears as a singlet at ~1.4 ppm (H), while the difluorocyclohexyl moiety shows distinct splitting patterns due to coupling with fluorine .

- TLC : Used to monitor reaction progress (e.g., Rf = 0.27 in 10% EtOAc/hexanes) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> for C12H19F2N2O2 ≈ 277.14) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at −20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and prolonged light, as these can degrade the hydrazinecarboxylate moiety .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of the 4,4-difluorocyclohexyl moiety?

- Methodological Answer : The 4,4-difluorocyclohexyl group may exist as axial/equatorial diastereomers. Fluorination of tert-butyl 4-oxocyclohexylcarbamate with DAST produces a mixture, requiring careful column chromatography (silica gel, 70% EtOAc/hexanes) for separation . Computational modeling (e.g., DFT) can predict energy barriers for fluorination pathways, guiding reaction optimization .

Q. What strategies improve selectivity in the alkylation of tert-butyl hydrazinecarboxylate derivatives?

- Methodological Answer :

- Temperature Control : Maintaining −78°C minimizes competing elimination or over-alkylation .

- Electrophile Design : Bulky electrophiles (e.g., 2-vinylbenzyl bromide) enhance regioselectivity via steric hindrance .

- Solvent Effects : THF’s polarity stabilizes intermediates, while toluene can suppress side reactions in EtOAC-rich systems .

Q. How do computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations assess solvent interactions (e.g., dichloromethane vs. THF) to optimize solubility. Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization (e.g., amination or cross-coupling) .

Q. How should researchers resolve contradictions in reported synthetic yields for hydrazinecarboxylate derivatives?

- Methodological Answer : Systematically vary parameters:

- Reagent Purity : Ensure n-BuLi titration for accurate concentration .

- Workup Protocols : Compare quenching methods (e.g., aqueous NH4Cl vs. brine) to minimize emulsion formation during extraction .

- Chromatography : Test gradient elution (5–30% EtOAc/hexanes) to improve resolution of closely eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.